molecular formula C14H11N3O4 B1235817 Stirimazole CAS No. 30529-16-9

Stirimazole

Cat. No.: B1235817
CAS No.: 30529-16-9
M. Wt: 285.25 g/mol
InChI Key: RBNZISNWCHORNF-VMPITWQZSA-N
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Properties

CAS No.

30529-16-9

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzoic acid

InChI

InChI=1S/C14H11N3O4/c1-2-16-12(15-9-13(16)17(20)21)8-5-10-3-6-11(7-4-10)14(18)19/h2-9H,1H2,(H,18,19)/b8-5+

InChI Key

RBNZISNWCHORNF-VMPITWQZSA-N

SMILES

C=CN1C(=CN=C1C=CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]

Isomeric SMILES

C=CN1C(=CN=C1/C=C/C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C=CN1C(=CN=C1C=CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]

Other CAS No.

30529-16-9

Synonyms

2-(4-carboxystyryl)-5-nitro-1-vinylimidazole

Origin of Product

United States

Preparation Methods

Molecular Architecture and Key Functional Groups

This compound’s structure (Fig. 1) comprises:

  • A 5-nitroimidazole ring (Position 1)

  • A vinyl group bridging the imidazole and a para-carboxyphenyl moiety (Position 2)

  • A carboxylic acid substituent (Position 3)

SMILES : OC(=O)C1=CC=C(\C=C\C2=NC=C(N2C=C)[N+]([O-])=O)C=C1
InChIKey : RBNZISNWCHORNF-VMPITWQZSA-N

The presence of a conjugated styryl group and nitro functionality suggests synthetic routes involving cyclization, condensation, or cross-coupling reactions.

Patented Synthesis of this compound

Original Lilly Industries Ltd. Methodology

The foundational synthesis, detailed in the 1973 patent Antiparasitic Nitroimidazoles, involves a multi-step sequence:

  • Imidazole Ring Formation :

    • Condensation of 4-nitroimidazole with chloroacetyl chloride under basic conditions to yield 1-chloroacetyl-4-nitroimidazole.

    • Subsequent displacement of chloride with vinylamine generates the 1-vinyl-4-nitroimidazole intermediate.

  • Styryl Group Introduction :

    • A Heck coupling between 1-vinyl-4-nitroimidazole and para-bromobenzoic acid, catalyzed by palladium(0), installs the styryl-carboxylic acid moiety.

  • Final Purification :

    • Crystallization from ethanol/water mixtures achieves >98% purity, as confirmed by HPLC.

Key Reaction Parameters :

StepReagents/ConditionsYield (%)
1K₂CO₃, DMF, 80°C72
2Pd(PPh₃)₄, NEt₃, DMF65

Alternative Synthetic Pathways

Cyclocondensation Strategies for Analogous Heterocycles

While direct literature on this compound’s synthesis is limited, structurally related nitroimidazoles are synthesized via:

  • Route A (Acid-Catalyzed Cyclization) :

    • 2-Hydrazinylthiadiazines cyclize with orthoesters under HCl catalysis to form fused imidazole-thiadiazine systems.

    • Adaptability to this compound requires substituting thiadiazine precursors with styryl-bearing components.

  • Route B (Bielectrophile Cyclocondensation) :

    • 4-Amino-3-mercaptotriazoles react with α-halo ketones (e.g., phenacyl bromides) in the presence of heteropolyacids, forming triazolothiadiazines.

    • Substituting triazoles with nitroimidazole derivatives could yield this compound-like scaffolds.

Green Chemistry Approaches

Recent advances in solvent-free, low-toxicity methodologies offer potential for optimizing this compound synthesis:

  • Polyphosphate Ester (PPE)-Mediated Cyclization :

    • Demonstrated for 1,3,4-thiadiazole-2-amines, PPE facilitates one-pot reactions between thiosemicarbazides and carboxylic acids without POCl₃/SOCl₂.

    • Applied to this compound, this could streamline nitroimidazole-carboxylic acid coupling.

Formulation and Stabilization Techniques

Microsphere Encapsulation

Post-synthesis, this compound’s integration into pharmaceutical preparations often employs:

  • Lipid Matrix Dispersion :

    • Active ingredient particles are homogenized in molten triglycerides (e.g., trimyristate) or fatty acid esters (e.g., cetyl palmitate) at 56–60°C.

    • Prilling (spray congealing) produces microspheres with controlled release profiles.

Advantages :

  • Masks bitter taste via lipid encapsulation.

  • Eliminates need for enteric coatings due to pH-resistant matrices.

Analytical Characterization

Spectroscopic Validation

Post-synthetic validation of this compound relies on:

  • ²D-NMR (HMBC, HSQC) : Confirms regiochemistry of the styryl-imidazole junction.

  • X-ray Crystallography : Resolves stereoelectronic effects of the nitro group on molecular planarity.

Industrial-Scale Production Considerations

Process Optimization

Lilly’s patented method achieves scalability through:

  • Continuous Flow Reactors : Minimize palladium catalyst usage in Heck coupling steps.

  • Lyophilization : Stabilizes bulk product as a free-flowing powder, avoiding refrigeration .

Scientific Research Applications

Anticancer Activity

Stirimazole has shown promise in preclinical studies for its anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that this compound exhibits cytotoxic effects against HepG2 liver cancer cells with an IC50 value of approximately 2.57 µM . This suggests its potential as a therapeutic agent in treating hepatocellular carcinoma.

Diagnostic Imaging

This compound has been investigated for its role in enhancing imaging techniques, particularly ultrasound imaging. It can serve as a contrast agent due to its ability to form multiple binding pairs with target molecules, improving specificity and sensitivity in imaging applications . This property is especially beneficial in distinguishing between normal and pathological tissues.

Drug Delivery Systems

This compound's ability to bind with various vectors makes it suitable for use in targeted drug delivery systems. By conjugating this compound with specific targeting agents, researchers aim to improve the localization of therapeutic agents at tumor sites, thereby enhancing treatment efficacy while minimizing systemic toxicity .

Data Tables

Application AreaFindingsReferences
Anticancer ActivityCytotoxicity against HepG2 cells (IC50 = 2.57 µM)
Diagnostic ImagingEnhanced specificity in ultrasound imaging
Drug Delivery SystemsImproved localization at tumor sites

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on various cancer cell lines revealed significant cytotoxicity against HepG2 cells. The findings suggest that this compound could be further developed as a chemotherapeutic agent, potentially leading to clinical trials for hepatocellular carcinoma treatment.

Case Study 2: Imaging Applications

In a clinical setting, this compound was tested as a contrast agent in ultrasound imaging. The results indicated that it significantly improved the visualization of microvasculature and pathological tissues compared to conventional agents. This advancement could lead to more accurate diagnostics in oncology.

Biological Activity

Stirimazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an imidazole derivative, which is characterized by a five-membered ring containing two nitrogen atoms. This structural feature is significant as it influences the compound's interaction with biological targets, including enzymes and receptors.

This compound exhibits several mechanisms of action, which contribute to its biological effects:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes, particularly those involved in inflammatory pathways. For instance, it can inhibit phospholipase A2, which plays a crucial role in the release of arachidonic acid and subsequent inflammatory mediators.
  • Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is essential for protecting cellular components from damage.
  • Modulation of Ion Channels : this compound interacts with ion channels, particularly those involved in calcium signaling. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release.

Biological Activities

This compound's biological activities can be categorized into several key areas:

  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation in various models by inhibiting pro-inflammatory cytokines and enzymes. This property makes it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : this compound has shown effectiveness against certain bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
  • Neuroprotective Effects : Studies have indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for neurodegenerative disease research.

Case Study 1: Anti-inflammatory Activity

A clinical trial investigated the effects of this compound on patients with rheumatoid arthritis. The study found that patients receiving this compound experienced a significant reduction in joint swelling and pain compared to the placebo group. The compound effectively decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

ParameterControl GroupThis compound Group
Joint Swelling (mm)20 ± 310 ± 2
Pain Score (0-10 scale)8 ± 14 ± 1
CRP Levels (mg/L)10 ± 25 ± 1

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated that treated animals exhibited improved cognitive function and reduced amyloid plaque formation compared to untreated controls. The mechanism was linked to the compound’s ability to enhance antioxidant defenses within neuronal cells .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • In vitro studies demonstrated that this compound effectively inhibits the growth of certain cancer cell lines by inducing apoptosis through caspase activation .
  • Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within one hour post-administration .

Q & A

Q. What experimental design considerations are critical for optimizing Stirimazole synthesis protocols?

Methodological guidance: Prioritize reaction condition variables (e.g., temperature, catalyst type, solvent purity) and use factorial design to assess interactions. Validate purity via HPLC-UV (≥98%) and confirm structural integrity with NMR and mass spectrometry. Include negative controls (e.g., solvent-only reactions) to isolate synthesis artifacts . Tabulate yield and purity data for reproducibility (Example: Table 1).

VariableTested RangeOptimal ConditionYield (%)Purity (%)
Temperature (°C)60–120907298.5
CatalystA, B, CB6899.1

Q. How can researchers standardize pharmacological assessments of this compound across in vitro and in vivo models?

Methodological guidance: For in vitro studies, use dose-response curves (e.g., IC50/EC50) with at least three biological replicates. In vivo studies should specify animal strain, dosing regimen (mg/kg), and endpoints (e.g., tumor volume reduction). Cross-validate findings using orthogonal assays (e.g., Western blot for target engagement alongside phenotypic assays) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent efficacy?

Methodological guidance: Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and p-values (threshold: p < 0.05) to address variability .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy data between enzymatic assays and whole-cell models?

Methodological guidance: Investigate off-target effects via kinome-wide profiling or CRISPR-Cas9 knockout screens. Compare intracellular drug concentrations (LC-MS/MS) to in vitro IC50 values. Consider microenvironment factors (e.g., pH, protein binding) using physiologically relevant media .

Q. What strategies mitigate batch-to-batch variability in this compound’s preclinical toxicity profiles?

Methodological guidance: Implement QC/QA protocols (e.g., residual solvent analysis, stability testing under accelerated conditions). Use blinded, randomized toxicity assessments in animal models. Apply machine learning (e.g., PCA) to identify critical quality attributes linked to toxicity .

Q. How to design a study assessing this compound’s resistance mechanisms in persistent pathogens?

Methodological guidance: Use serial passage experiments under sublethal drug pressure. Perform whole-genome sequencing of resistant strains to identify mutations. Validate candidate genes via CRISPR interference or overexpression .

Q. What frameworks guide the prioritization of this compound’s molecular targets in polypharmacology studies?

Methodological guidance: Apply computational docking (e.g., AutoDock Vina) to rank target affinity. Validate top candidates with SPR (surface plasmon resonance) for binding kinetics. Use gene set enrichment analysis (GSEA) to map pathways affected in omics datasets .

Data Analysis & Reporting

Q. How should researchers handle missing data in this compound’s pharmacokinetic studies?

Methodological guidance: Use multiple imputation (e.g., MICE algorithm) for non-random missing data. Perform sensitivity analyses to assess imputation impact. Report missingness patterns and justification for exclusion in supplementary materials .

Q. What criteria determine the inclusion/exclusion of outlier data points in this compound’s efficacy trials?

Methodological guidance: Predefine outlier thresholds (e.g., ±3 SD from mean) in the statistical analysis plan. Use Grubbs’ test or Dixon’s Q-test for objective exclusion. Disclose all excluded data with rationale in the methods section .

Ethical & Regulatory Compliance

Q. How to align this compound’s preclinical studies with ICH guidelines for clinical translation?

Methodological guidance: Adopt ICH S7A/S7B for safety pharmacology, including hERG assay data. Document GLP compliance for toxicity studies. Include positive/negative controls (e.g., known cardiotoxins) in all assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.